Diethyl (1H-indol-2-yl)propanedioate

Organic synthesis Indole regiochemistry Building block selection

Diethyl (1H-indol-2-yl)propanedioate (CAS 61417-35-4; molecular formula C₁₅H₁₇NO₄; molecular weight 275.30 g·mol⁻¹) is a synthetic indole derivative belonging to the class of indol-2-yl-substituted malonates. The compound exists as a crystalline solid with a measured melting point of 67–68 °C.

Molecular Formula C15H17NO4
Molecular Weight 275.30 g/mol
CAS No. 61417-35-4
Cat. No. B14577643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (1H-indol-2-yl)propanedioate
CAS61417-35-4
Molecular FormulaC15H17NO4
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC2=CC=CC=C2N1)C(=O)OCC
InChIInChI=1S/C15H17NO4/c1-3-19-14(17)13(15(18)20-4-2)12-9-10-7-5-6-8-11(10)16-12/h5-9,13,16H,3-4H2,1-2H3
InChIKeyHQEIICOUHZBIRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (1H-indol-2-yl)propanedioate (CAS 61417-35-4) – Procurement-Relevant Identity and Characterization


Diethyl (1H-indol-2-yl)propanedioate (CAS 61417-35-4; molecular formula C₁₅H₁₇NO₄; molecular weight 275.30 g·mol⁻¹) is a synthetic indole derivative belonging to the class of indol-2-yl-substituted malonates . The compound exists as a crystalline solid with a measured melting point of 67–68 °C . Its structure features a 1H-indole ring connected at the 2-position to the central carbon of a malonate diester, imparting regiochemically defined reactivity that distinguishes it from the more common indole-3-substituted isomers .

Regiochemistry Indole C-2 malonate connectivity supports directed synthetic transformations distinct from 3-substituted isomers.
Physical Form Crystalline solid enables accurate gravimetric dispensing and automated parallel synthesis workflows.
Purity Level Supplied at research-grade purity, reducing repurification steps before sensitive catalytic reactions.

Why Regiochemistry Prevents Direct Substitution of Diethyl (1H-indol-2-yl)propanedioate with Indole-3-yl Malonates


Substituting Diethyl (1H-indol-2-yl)propanedioate with an indole-3-yl malonate, such as diethyl (1H-indol-3-ylmethylene)propanedioate (CAS 10184-96-0), fundamentally alters the electronic landscape of the scaffold: the 2-substituted indole possesses higher electron density at C-3, favoring electrophilic attack and oxidative transformations at that position, while the 3-substituted isomer directs reactivity exclusively to the C-2 site [1]. This regiochemical divergence is not cosmetic; it dictates the regioselectivity of ring-functionalization reactions, the stability of α-anions, the subsequent decarboxylation pathway, and the ultimate substitution pattern of the heterocyclic core—factors that are critical when the compound serves as a directed building block in multi-step syntheses. Therefore, simple “class substitution” without explicitly verifying the 2-yl vs. 3-yl connectivity introduces a quantifiable risk of regiochemical misincorporation, leading to products with altered steric, electronic, and ultimately biological or material properties [1].

Target compound
Diethyl (1H-indol-2-yl)propanedioate – C-2 saturated malonate attachment
Common substitute
Indole-3-yl methylene malonate (CAS 10184-96-0) – C-3 exocyclic enoate
Electrophilic substitution pattern differs: C-3 reactivity in 2-yl isomer vs. C-2 reactivity in 3-yl isomer.
Decarboxylation pathway and α-anion stability diverge; incorrect regiochemistry may alter downstream core connectivity.

Quantitative Differentiation Evidence for Diethyl (1H-indol-2-yl)propanedioate: Experimental and Predicted Properties Compared to Closest Analogs


Regiochemical Identity: C-2 Malonate Substitution vs. C-3 Methylene-Malonate Isomer

Diethyl (1H-indol-2-yl)propanedioate (CAS 61417-35-4) places the malonate group directly at the indole C-2 position via a C–C single bond, with a molecular formula C₁₅H₁₇NO₄ and mass 275.30 Da . The closest commercially common analog, diethyl (1H-indol-3-ylmethylene)propanedioate (CAS 10184-96-0), is a constitutional isomer that attaches the malonate fragment at the C-3 position through an exocyclic α,β-unsaturated linkage (C₁₆H₁₇NO₄; mass 287.31 Da) . This structural difference directly governs the accessible downstream chemistry: the saturated 2-yl malonate is suited for enolate alkylation and decarboxylative transformations, whereas the 3-yl-methylene malonate is primed for Michael addition or reduction of the exocyclic double bond. Replacing one with the other without altering the synthetic route will produce a different core connectivity in the final compound, affecting target binding geometry and materials lattice packing.

Regiochemical identity
Data to verify
C-2 saturated C–C bond (MW 275.30) vs. C-3 exocyclic enoate (MW 287.31); different molecular connectivity and reactivity profile.
Reported regiochemical differentiation for building block selection.
Verify by NMR or LC-MS before use; no supplier analytical data provided.
Organic synthesis Indole regiochemistry Building block selection

Synthetic Utility: Yield in BF₃·Et₂O-Catalyzed Intramolecular Cyclization to 3-Phosphonylated Indoles

A dedicated study demonstrated that diethyl 2-(dialkoxyphosphorylethynyl)-2-arylaminomalonates, when treated with boron trifluoride diethyl etherate, undergo intramolecular cyclization to yield diethyl 2-[3-(dialkoxyphosphoryl)-1H-indol-2-yl]propanedioates [1]. The target scaffold, diethyl (1H-indol-2-yl)propanedioate, serves as the direct synthetic precursor for this transformation; the corresponding indole-3-substituted malonate cannot undergo the same cyclization because the malonate tether is positioned at the incorrect ring carbon. The reported isolated yields for the phosphonylated indole products range from 45–78%, depending on the dialkoxyphosphoryl substituent [1]. Subsequent decarboxylation of these intermediates furnishes ethyl 2-[3-(dialkoxyphosphoryl)-1H-indol-2-yl]acetates, which are privileged scaffolds for bioactive molecule discovery [1].

Phosphoindole cyclization yield
Class-level
45–78% yield
Reported yield range for BF₃·Et₂O-catalyzed cyclization; 3-yl isomer not applicable.
Based on one literature precedent; confirm under your specific conditions.
Phosphoindole synthesis Heterocyclic chemistry Catalytic cyclization

Physical Form and Handling: Crystalline Solid vs. Liquid/Oil Analogs

Diethyl (1H-indol-2-yl)propanedioate is supplied as a crystalline solid with a measured melting point of 67–68 °C . In contrast, several indole-3-acetic acid esters and liquid malonate derivatives are oils at ambient temperature, which complicates accurate weighing, reduces long-term storage stability, and increases hygroscopicity-related degradation risk. The well-defined crystalline form enables straightforward recrystallization-based purification and consistent gravimetric dispensing in automated synthesis platforms .

Physical form
Supporting evidence
Crystalline solid (mp 67–68°C) vs. liquid/oil analogs; ≥117°C melting-point differential vs. diethyl malonate.
Supports automated powder dispensing and batch consistency.
Solid form reduces hygroscopicity risk and simplifies purification.
Compound handling Form selection Solid-state characterization

Commercial Purity Benchmarking vs. Indole-3-yl Malonate Isomers

The compound is commercially available at a purity specification of ≥98% (HPLC) . This purity level meets or exceeds the typical research-grade specification for comparable indole malonate building blocks, such as diethyl (1H-indol-3-ylmethylene)propanedioate, which is commonly supplied at 97% purity . The crystalline nature of the product further facilitates verification of purity by melting point, providing a simple orthogonal quality control check .

Purity benchmark
Cross-study comparable
≥98% (HPLC)
Meets or exceeds typical research-grade indole malonate purity.
Orthogonal mp check available; request supplier COA for confirmation.
Chemical procurement Purity specification Supplier comparison

Application Scenarios Where Diethyl (1H-indol-2-yl)propanedioate Provides a Verifiable Selection Advantage


Synthesis of 3-Phosphonylated Indole Libraries for Kinase or Phosphatase Inhibitor Screening

The BF₃·Et₂O-catalyzed cyclization of phosphonylated 2-arylaminomalonates to 3-phosphoindoles is regiochemically dependent on the C-2 malonate attachment. Only diethyl (1H-indol-2-yl)propanedioate and its derivatives furnish the correct indole connectivity; the 3-yl isomer does not participate in this transformation [1]. Consequently, research groups constructing phosphoindole-focused compound libraries should specify this exact compound in their procurement orders to avoid synthetic failure.

Decarboxylative Synthesis of Indole-2-acetic Acid Derivatives

Hydrolysis of the malonate ester groups followed by thermal decarboxylation provides a direct route to indole-2-acetic acid derivatives [1]. The controlled, stepwise decarboxylation of the malonate moiety offers a programmable approach to homologated indole acids, a strategy that is not accessible from the methylene-bridged indole-3-malonate analogs, which require a different sequence (C=C reduction followed by decarboxylation) and may introduce additional stereochemical complications.

Solid-Phase or Automated Parallel Synthesis Requiring Crystalline Building Blocks

The crystalline nature (mp 67–68 °C) of diethyl (1H-indol-2-yl)propanedioate enables precise gravimetric dispensing by solid-powder automation platforms without the viscosity and transfer losses associated with liquid malonate reagents . This physical-form advantage translates directly into higher weighing accuracy and reduced cross-contamination risk in multi-well plate synthesis, making the compound the preferred choice for high-throughput medicinal chemistry workflows.

Structure–Activity Relationship (SAR) Studies at Indole C-2 vs. C-3 Positions

When systematically exploring the impact of malonate substitution position on biological target engagement, the 2-yl isomer provides a well-defined comparator to the 3-yl series. Its distinct molecular framework (saturated C-2–malonate bond vs. unsaturated C-3–methylene malonate) alters both the steric footprint and the electronic distribution of the indole core, thereby serving as a critical control compound in SAR campaigns [1].

Application
Selection Property
Validation Focus
3-Phosphoindole library synthesis
C-2 malonate regiochemistry
Cyclization reactivity under BF₃·Et₂O conditions
Indole-2-acetic acid derivatives
Stepwise decarboxylation pathway
Decarboxylation sequence control and product purity
Automated parallel synthesis
Crystalline solid form
Gravimetric dispensing accuracy and cross-contamination reduction
SAR at indole C-2 vs. C-3
Regiochemical framework control
Steric and electronic distribution impact on target engagement
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